molecular formula C15H24N4 B12228790 N-(1-cyclobutylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine

N-(1-cyclobutylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12228790
M. Wt: 260.38 g/mol
InChI Key: ZTWAMODXMGYJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclobutylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclobutylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with aldehydes or ketones, followed by reductive amination. This process often requires the use of catalysts such as palladium or rhodium to facilitate hydrogenation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclobutylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1-cyclobutylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(1-cyclobutylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclobutylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H24N4

Molecular Weight

260.38 g/mol

IUPAC Name

N-(1-cyclobutylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C15H24N4/c1-12-9-16-15(17-10-12)18(2)14-7-4-8-19(11-14)13-5-3-6-13/h9-10,13-14H,3-8,11H2,1-2H3

InChI Key

ZTWAMODXMGYJRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3CCC3

Origin of Product

United States

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